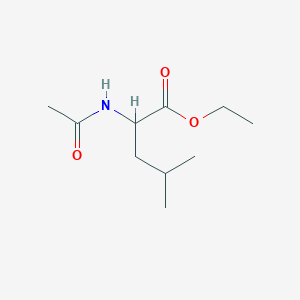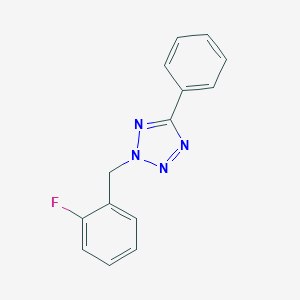
1-(2,4-Dimethoxybenzenesulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxybenzenesulfonyl)azepane, also known as DBZA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBZA is a sulfonamide compound that consists of a seven-membered ring with a nitrogen atom and a sulfonyl group attached to it. The compound has a molecular weight of 325.38 g/mol and a melting point of 160-162°C.
Mécanisme D'action
1-(2,4-Dimethoxybenzenesulfonyl)azepane exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes and proteins play a crucial role in various physiological processes, including inflammation, tumor growth, and tissue repair. By inhibiting their activity, 1-(2,4-Dimethoxybenzenesulfonyl)azepane can potentially prevent or treat various diseases and conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,4-Dimethoxybenzenesulfonyl)azepane can exhibit a range of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis in cancer cells. Additionally, 1-(2,4-Dimethoxybenzenesulfonyl)azepane has been shown to have low toxicity and high selectivity towards certain cell types, making it a promising candidate for targeted drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,4-Dimethoxybenzenesulfonyl)azepane is its versatility in terms of its potential applications in various fields of research. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for lab experiments. However, one limitation of 1-(2,4-Dimethoxybenzenesulfonyl)azepane is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are numerous potential future directions for research on 1-(2,4-Dimethoxybenzenesulfonyl)azepane, including exploring its potential applications in drug development, materials science, and nanotechnology. Additionally, further studies are needed to fully understand the mechanisms underlying its pharmacological effects and to optimize its synthesis and purification methods. Overall, 1-(2,4-Dimethoxybenzenesulfonyl)azepane is a promising compound with significant potential for various applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dimethoxybenzenesulfonyl)azepane can be achieved through various methods, including the reaction of 1-azepanamine with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(2,4-Dimethoxybenzenesulfonyl)azepane as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(2,4-Dimethoxybenzenesulfonyl)azepane has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. The compound has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities, making it a promising candidate for drug development.
Propriétés
Nom du produit |
1-(2,4-Dimethoxybenzenesulfonyl)azepane |
|---|---|
Formule moléculaire |
C14H21NO4S |
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-7-8-14(13(11-12)19-2)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
DGVDNNZCSODCPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)

